molecular formula C23H14ClN3O2S B14953807 4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide

4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide

Cat. No.: B14953807
M. Wt: 431.9 g/mol
InChI Key: SFXQDAFTVQTXCE-GHRIWEEISA-N
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Description

4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide is a complex organic compound that features a thiazole ring, a furan ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.

    Benzamide Derivatives: Compounds with benzamide groups, such as sulpiride and tiapride.

Uniqueness

4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and applications.

Properties

Molecular Formula

C23H14ClN3O2S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-N-[2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C23H14ClN3O2S/c24-18-10-8-16(9-11-18)21(28)27-23-20(15-5-2-1-3-6-15)26-22(30-23)17(14-25)13-19-7-4-12-29-19/h1-13H,(H,27,28)/b17-13+

InChI Key

SFXQDAFTVQTXCE-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=CO3)/C#N)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=CO3)C#N)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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